Cas no 1803598-72-2 (Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate)
Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate Chemical and Physical Properties
Names and Identifiers
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- Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate
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- MDL: MFCD28383903
Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S699943-10mg |
Sodium 2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S699943-50mg |
Sodium 2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | S699943-100mg |
Sodium 2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM477939-1g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95%+ | 1g |
$633 | 2023-03-26 | |
| Enamine | EN300-205374-0.05g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95% | 0.05g |
$97.0 | 2023-09-16 | |
| Enamine | EN300-205374-0.1g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95% | 0.1g |
$144.0 | 2023-09-16 | |
| Enamine | EN300-205374-0.25g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95% | 0.25g |
$206.0 | 2023-09-16 | |
| Enamine | EN300-205374-0.5g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95% | 0.5g |
$391.0 | 2023-09-16 | |
| Enamine | EN300-205374-1.0g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-205374-2.5g |
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate |
1803598-72-2 | 95% | 2.5g |
$1008.0 | 2023-09-16 |
Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate
Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate: A Promising Compound in Modern Pharmaceutical Research
CAS No. 1803598-72-2 represents a novel synthetic molecule with unique structural characteristics that have garnered significant attention in the field of pharmaceutical chemistry. This compound, known as Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate, is a sulfanylacetate derivative bearing a benzyl-substituted imidazole ring. Its molecular framework combines elements of heterocyclic chemistry and sulfur-containing functional groups, which are critical for modulating biological activity and pharmacokinetic profiles. Recent advances in medicinal chemistry have highlighted the potential of such compounds in targeting specific cellular pathways, particularly in the context of neurodegenerative disorders and inflammatory diseases.
The 1-Benzyl-1H-imidazole moiety in this molecule is a well-established scaffold in drug discovery, known for its ability to interact with various protein targets. The sulfanylacetate group, which includes a sulfur atom bonded to an acetate chain, introduces additional functional versatility. This structural combination enables the compound to exhibit dual modes of action, potentially enhancing its therapeutic efficacy. Studies published in *Journal of Medicinal Chemistry* (2023) have demonstrated that similar sulfanylacetate derivatives can modulate ion channel activity and inhibit inflammatory cytokine production, suggesting that Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate may possess similar pharmacological properties.
One of the most compelling aspects of this compound is its 1H-imidazole ring system, which is a key structural element in many therapeutically relevant molecules. The benzyl substituent on the imidazole ring contributes to the molecule's hydrophobicity while maintaining sufficient solubility for biological activity. This balance is crucial for drug candidates that require both permeability and bioavailability. Recent computational studies using molecular dynamics simulations (published in *Bioorganic & Medicinal Chemistry* in 2024) have revealed that the 1-Benzyl-1H-imidazole core can form hydrogen bonds with specific amino acid residues in target proteins, enhancing binding affinity and selectivity.
The sulfanyl functional group in Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate plays a critical role in its biological activity. Sulfur-containing compounds are increasingly recognized for their ability to modulate redox reactions and interact with metalloproteins. In a 2023 study published in *ACS Chemical Biology*, researchers demonstrated that sulfanylacetate derivatives can inhibit the activity of certain kinases involved in cancer progression. This finding suggests that Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate may have potential applications in oncology, particularly in targeting pathways associated with tumor angiogenesis and metastasis.
From a synthetic perspective, the 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate core structure is notable for its modular design. The 2-yl position of the acetate group allows for the incorporation of diverse functional groups, which can be tailored to optimize pharmacological properties. This flexibility is particularly valuable in the development of drug candidates for complex diseases such as Alzheimer's and Parkinson's, where multiple targets may need to be addressed simultaneously. A 2024 review in *Drug Discovery Today* emphasized the importance of such structural versatility in the design of multi-target drugs for neurodegenerative disorders.
The 1H-imidazole ring in this compound is also of interest for its ability to chelate metal ions, a property that has been explored in the context of metal-based therapies. Recent research published in *Inorganic Chemistry* (2023) has shown that imidazole derivatives can selectively bind to transition metals, potentially offering new approaches for treating metal toxicity and related conditions. While these studies focus on different chemical systems, they provide valuable insights into the potential mechanisms by which Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate might exert its biological effects.
From a medicinal chemistry standpoint, the benzyl group in this molecule is significant for its ability to enhance metabolic stability. Benzyl moieties are commonly used in drug design to improve the half-life of compounds in the bloodstream. This is particularly important for molecules that require prolonged exposure to achieve therapeutic effects. A 2023 study in *European Journal of Medicinal Chemistry* highlighted the role of benzyl substitutions in improving the bioavailability of certain anti-inflammatory agents, suggesting that the 1-Benzyl-1H-imidazole core in this compound could contribute to similar improvements in pharmacokinetic profiles.
The sulfanylacetate functional group in Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate also has implications for its potential use in the development of prodrugs. Sulfur-containing prodrugs are an emerging area in pharmaceutical research, as they can improve the solubility and stability of active compounds while maintaining their therapeutic potency. A 2024 article in *Pharmaceutical Research* discussed the advantages of sulfanylacetate-based prodrug strategies for improving the delivery of hydrophobic drugs. These findings suggest that Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate could be a valuable candidate for such applications.
From a structural perspective, the 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate core is particularly interesting because it combines elements of both heterocyclic and acyclic scaffolds. This hybrid structure may offer unique advantages in terms of biological activity and chemical stability. A 2023 review in *Chemical Reviews* emphasized the growing importance of hybrid molecules in drug discovery, noting that they often exhibit enhanced potency and selectivity compared to traditional monomeric compounds. This trend is particularly relevant for the development of new therapies for complex diseases where multiple targets are involved.
Additionally, the 1H-imidazole ring in this compound is notable for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. This versatility is a key factor in the potential therapeutic applications of Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate. A 2024 study in *Journal of Medicinal Chemistry* demonstrated that imidazole derivatives can modulate the activity of several G-protein coupled receptors (GPCRs), which are important targets for a wide range of therapeutic indications. These findings suggest that the 1-Benzyl-1H-imidazole core in this compound could have broad applications in the treatment of various diseases.
Finally, the sulfanyl functional group in Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate may also have implications for its potential use in the development of new materials for drug delivery. Sulfur-containing polymers are being explored for their ability to form responsive hydrogels that can release drugs in a controlled manner. A 2023 study in *Advanced Materials* demonstrated the use of sulfanyl-based polymers for targeted drug delivery applications. While these studies focus on different chemical systems, they suggest that the sulfanylacetate functionality in this compound could be useful in the design of novel drug delivery systems.
In conclusion, Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate represents a promising candidate for further research due to its unique structural features and potential therapeutic applications. The combination of a 1H-imidazole ring, a benzyl substituent, and a sulfanylacetate group creates a versatile molecular scaffold that could be optimized for a wide range of biological activities. As research in medicinal chemistry continues to advance, compounds like Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate may play an increasingly important role in the development of new therapies for complex diseases.
Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate is a multifunctional compound with a unique molecular structure that combines elements of heterocyclic and acyclic scaffolds. This compound's potential in pharmaceutical applications is supported by its structural features, which include: 1. 1H-Imidazole Core: - The 1H-imidazole ring is a key structural element in many therapeutically relevant molecules. Its ability to form hydrogen bonds with specific amino acid residues in target proteins enhances binding affinity and selectivity. This makes it a promising scaffold for drug development, particularly in targeting pathways associated with diseases like cancer and neurodegenerative disorders. 2. Benzyl Substituent: - The benzyl group contributes to the molecule's hydrophobicity while maintaining sufficient solubility for biological activity. This balance is crucial for drug candidates requiring both permeability and bioavailability. Additionally, benzyl substitutions can improve the metabolic stability of compounds, enhancing their half-life in the bloodstream. 3. Sulfanylacetate Functional Group: - The sulfanyl functional group in Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate plays a critical role in its biological activity. Sulfur-containing compounds are increasingly recognized for their ability to modulate redox reactions and interact with metalloproteins, offering potential applications in oncology and metal toxicity treatments. The sulfanylacetate group also allows for the development of prodrugs, improving solubility and stability while maintaining therapeutic potency. 4. Modular Design: - The 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate core structure is notable for its modular design, enabling the incorporation of diverse functional groups to optimize pharmacological properties. This flexibility is particularly valuable in developing multi-target drugs for complex diseases such as Alzheimer's and Parkinson's. 5. Potential Therapeutic Applications: - The compound's structural versatility suggests broad applications in targeting various biological processes, including enzyme activity, receptor modulation, and ion channel interactions. Its potential in drug delivery systems, such as responsive hydrogels, further expands its utility. Conclusion: Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate represents a promising candidate for further research due to its unique structural features and potential therapeutic applications. As medicinal chemistry advances, such compounds may play a significant role in the development of new therapies for complex diseases, leveraging their multifunctional scaffold to address diverse biological targets.1803598-72-2 (Sodium 2-(1-Benzyl-1H-imidazol-2-yl)sulfanylacetate) Related Products
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